1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14(25)23-8-6-15(7-9-23)20(26)22-16-10-21-24(11-16)12-17-13-27-18-4-2-3-5-19(18)28-17/h2-5,10-11,15,17H,6-9,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALMLXCSGZXALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules
Mode of Action
Similar compounds have been shown to exhibit blue emission in organic light-emitting devices (oleds) due to a process called triplet–triplet annihilation (tta). This process involves the up-conversion of triplets to singlets.
Biological Activity
The compound 1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including its effects on different cellular mechanisms, potential therapeutic applications, and comparative analyses with other compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole moiety linked to a dihydrobenzo[b][1,4]dioxin structure, which is known for its diverse biological activities. The presence of the piperidine ring further enhances its potential interactions within biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study indicated that pyrazole derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, derivatives have been shown to inhibit the growth of pathogenic microorganisms, which suggests potential applications in treating infectious diseases .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, certain pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This indicates that compounds like this compound may serve as potential therapeutic agents for inflammatory conditions .
Comparative Analysis with Other Pyrazole Derivatives
A comparative analysis of this compound with other pyrazole derivatives is presented in Table 1. This table summarizes various biological activities reported in recent literature.
Case Study 1: Cytotoxicity Assessment
In a recent study assessing the cytotoxic effects of various pyrazole derivatives on cancer cell lines, it was found that those with specific substitutions at the 4-position exhibited enhanced cytotoxicity compared to others. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the compounds .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated a favorable safety profile in preliminary toxicity assessments .
Comparison with Similar Compounds
Indole- and Pyridine-Linked Benzodioxin Derivatives
Compounds such as 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-fluoro-1H-indole (20) and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)pyridine (22) () share the benzodioxin-methyl group but differ in their heterocyclic appendages. The fluorine substituent in compound 20 may enhance membrane permeability, whereas the acetyl group in the target compound could reduce first-pass metabolism .
Silybin-Based Benzodioxin Derivatives
Compounds like 12-vinyl dodecanedioate-23-O-silybin B (2b) () and dodecanedioate derivative 5 () incorporate benzodioxin within flavonolignan frameworks. These molecules exhibit higher molecular weights (>700 Da) due to esterified fatty acid chains, contrasting with the target compound’s smaller size (~440 Da estimated). The absence of a bulky lipophilic chain in the target compound may favor CNS penetration .
Piperidine-Carboxamide Analogues
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide ()
This compound shares the piperidine-4-carboxamide core but substitutes the benzodioxin-pyrazole system with a triazole-pyridazine group. Its lower molecular weight (364.4 vs.
VU0155069 ()
VU0155069 features a naphthamide-linked piperidine with a benzimidazolone group. While lacking a benzodioxin system, its carboxamide and aromatic elements highlight the importance of hydrogen bonding and π-stacking in target engagement. The acetyl group in the target compound may offer metabolic advantages over VU0155069’s naphthamide .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
The target compound’s carboxamide and acetyl groups likely improve aqueous solubility compared to purely aromatic analogues (e.g., compound 20). Its moderate LogP suggests balanced blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
